N-(2-chloroethyl)-3-cyanobenzamide
Description
N-(2-Chloroethyl)-3-cyanobenzamide (CAS: 1247759-33-6) is a synthetic organic compound with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.65 g/mol. It features a benzamide core substituted with a 3-cyano group on the aromatic ring and a 2-chloroethyl moiety on the amide nitrogen (Figure 1). This compound is typically synthesized via condensation reactions between 3-cyanobenzoic acid derivatives and 2-chloroethylamine or its precursors. Its purity is reported to reach 97% in commercial preparations .
Properties
IUPAC Name |
N-(2-chloroethyl)-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-4-5-13-10(14)9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZABWFGFJHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoic acid with 2-chloroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-3-cyanobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Hydrolysis: 3-cyanobenzoic acid and 2-chloroethylamine.
Oxidation and Reduction: 3-cyanobenzoic acid or 3-aminobenzoic acid derivatives.
Scientific Research Applications
N-(2-chloroethyl)-3-cyanobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a tool compound to study the effects of alkylating agents on biological systems.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-3-cyanobenzamide involves the alkylation of nucleophilic sites in DNA, leading to the formation of DNA adducts. This process interferes with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The compound targets guanine bases in DNA, forming cross-links that prevent the separation of DNA strands.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided)
- Structure : Substituted benzamide with a hydroxyl group and tert-butyl moiety on the amide nitrogen and a 3-methyl group on the aromatic ring.
- Key Differences: Chloroethyl vs. Hydroxy-tert-butyl: The hydroxyl group in this analog increases hydrophilicity, whereas the chloroethyl group in the target compound enhances lipophilicity and alkylation capacity. Methyl vs. Cyano: The electron-donating methyl group in the analog contrasts with the electron-withdrawing cyano group in N-(2-chloroethyl)-3-cyanobenzamide, altering electronic properties and reactivity .
2-[(3-Chloro-2-methylphenyl)amino]-N-(2-cyanoethyl)acetamide
- Structure: Acetamide derivative with a chloro-methylphenyl group and a 2-cyanoethyl side chain.
- Key Differences: Benzamide vs. Acetamide Core: The benzamide scaffold in the target compound offers greater aromatic stability compared to the acetamide backbone. Position of Cyano Group: The cyanoethyl side chain in this analog may reduce steric hindrance compared to the 3-cyano substitution on the aromatic ring in this compound .
Physicochemical Properties
| Compound | LogP (Octanol/Water) | Solubility (Water) | Alkylating Activity | Key Substituents |
|---|---|---|---|---|
| This compound | ~2.1 (estimated) | Low | High | 3-CN, N-(2-Cl-ethyl) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | ~1.5 | Moderate | Low | 3-CH₃, N-(hydroxy-tert-butyl) |
| 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | ~1.8 | Moderate | Moderate | Piperidine, thiopyrimidone |
Notes:
- The chloroethyl group in this compound increases lipophilicity (higher LogP), favoring membrane permeability but reducing aqueous solubility .
- Cyano groups generally enhance metabolic stability but may reduce bioavailability due to poor solubility .
Antimicrobial Activity
Compounds with N-(2-chloroethyl) side chains, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines , exhibit broad-spectrum antimicrobial activity. For example:
Alkylating and Anticancer Potential
- Nitrosoureas with Chloroethyl Groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Demonstrated high activity against leukemia L1210 via alkylation and carbamoylation.
- Therapeutic Index : Compounds with low carbamoylating activity and high alkylating activity (like the target compound) are theorized to optimize therapeutic indexes by balancing efficacy and toxicity .
Key Observations :
- The target compound’s synthesis is less documented but likely parallels routes used for analogous chloroethylamines.
- Lower yields in piperidine analogs (15–38%) highlight challenges in introducing bulky substituents .
Biological Activity
N-(2-Chloroethyl)-3-cyanobenzamide, a compound with the CAS number 1247759-33-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.64 g/mol
- Structure : The compound features a chloroethyl group and a cyanobenzamide moiety, which are significant for its biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Alkylation of DNA : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to DNA damage and potentially triggering apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression .
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor activity. A study on related compounds demonstrated that they could inhibit tumor growth effectively. For instance, a derivative showed a tumor growth inhibition (TGI) of approximately 48.89% in xenograft models, indicating potential efficacy against solid tumors .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary data suggest that while it exhibits antitumor properties, careful evaluation is necessary to assess its toxicity levels in normal cells compared to cancer cells.
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μM) | Tumor Growth Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| This compound | Not specified | Not specified | Alkylation of DNA |
| FNA (4-[bis-(2-chloroethyl)-amino]-benzamide) | 1.30 | 48.89 | HDAC inhibition |
| Pentamidine Analogs | 0.50 | Not specified | ATP synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
